molecular formula C14H12O2 B2615331 5-Benzyl-2-hydroxybenzaldehyde CAS No. 72375-01-0

5-Benzyl-2-hydroxybenzaldehyde

Cat. No.: B2615331
CAS No.: 72375-01-0
M. Wt: 212.248
InChI Key: FQNZXGZKHKUKRN-UHFFFAOYSA-N
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Description

5-Benzyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol It is a benzaldehyde derivative, characterized by the presence of a benzyl group and a hydroxyl group attached to the benzene ring

Biochemical Analysis

Biochemical Properties

5-Benzyl-2-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their stability and ability to form complexes with metal ions . The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, disrupting cellular antioxidation systems . These interactions highlight its potential as a chemosensitizing agent in antifungal treatments.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It disrupts cellular redox homeostasis and antioxidation systems, leading to the inhibition of fungal growth . The compound influences cell signaling pathways, particularly those involved in oxidative stress responses. Additionally, it can impact gene expression related to antioxidation and cellular metabolism, further contributing to its antifungal properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The presence of an ortho-hydroxyl group in the aromatic ring enhances its antifungal activity by disrupting the mitochondrial respiratory chain in fungi . This disruption leads to the destabilization of cellular redox homeostasis, ultimately inhibiting fungal growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under certain conditions, but its antifungal activity may decrease over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal activity without causing adverse effects . At higher doses, it may induce toxic effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use.

Metabolic Pathways

This compound is involved in metabolic pathways related to antioxidation and redox cycling. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . These interactions contribute to its role in disrupting cellular redox homeostasis and enhancing antifungal efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity . Understanding the transport mechanisms can aid in optimizing its therapeutic potential.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to organelles involved in redox homeostasis, such as mitochondria . This subcellular localization is essential for its role in disrupting cellular antioxidation systems and inhibiting fungal growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Benzyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation of benzyl chloride with salicylaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Comparison with Similar Compounds

Comparison: 5-Benzyl-2-hydroxybenzaldehyde is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-benzyl-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNZXGZKHKUKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

157 g of sodium hydroxide (50% in water) was added all at once to a stirred mixture of 100 g of p-benzylphenol in 165 ml of ethanol. The mixture was heated to 75°-80° C., and 161.5 g of chloroform was added drop-by-drop to the stirred mixture over a 5-hour period, at 75°-80° C., then was stirred for 2 hours at 75° C. Then 80.8 g of chloroform was added drop-by-drop, at 75°-80° C., and the mixture was stirred for 1 hour at 75° C. This procedure was repeated. The mixture was concentrated under reduced pressure to give a solid residue. The residue was poured into water, and the stirred mixture was acidified with concentrated hydrochloric acid. The aqueous phase was separated, extracted with ether and the extract was concentrated under reduced pressure to give an oil. The oil was extracted with petroleum ether. The extract was concentrated under reduced pressure. The residue was suspended in 150 ml of a saturated solution of sodium bisulfite and the mixture was stirred for 1 hour at room temperature. The liquid was decanted, and the solid was washed with water, stirred with ethanol and the mixture was filtered. The solid was washed with ether, then suspended in 10% sulfuric acid solution. The resulting mixture was stirred for 11/2 hours, then extracted with ether. The extract was dried (MgSO4) and concentrated under reduced pressure to give 5-benzylsalicylaldehyde (1A).
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157 g
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100 g
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165 mL
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161.5 g
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80.8 g
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